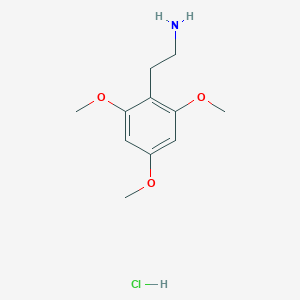

2,4,6-TMPEA (hydrochloride)

Beschreibung

Contextualization of Phenethylamine (B48288) Derivatives in Chemical and Biological Sciences

Phenethylamines are a broad class of organic compounds characterized by a phenethylamine "backbone". wikipedia.org This core structure consists of a phenyl ring connected to an amino group via a two-carbon (ethyl) sidechain. wikipedia.orgnih.gov This fundamental scaffold is the basis for a vast number of derivative compounds, which are formed by substituting one or more hydrogen atoms on the core structure with various functional groups. wikipedia.orgwikipedia.org

The phenethylamine family encompasses a wide array of substances with diverse biological activities, including endogenous compounds like the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). nih.gov Many synthetic phenethylamine derivatives are psychoactive drugs and are classified into various categories such as stimulants, hallucinogens, and entactogens. wikipedia.org Their effects are often mediated through interactions with monoamine neurotransmitter systems in the central nervous system. wikipedia.org The study of phenethylamine derivatives is crucial in medicinal chemistry and pharmacology for understanding drug-receptor interactions and for the development of new therapeutic agents. nih.gov

Nomenclature and Structural Elucidation within the Trimethoxyphenethylamine Isomer Class

2,4,6-TMPEA is a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine) and 2,4,5-trimethoxyphenethylamine (B125073) (2C-O). wikipedia.orgwikipedia.org The nomenclature "2,4,6-trimethoxy" specifies the positions of the three methoxy (B1213986) groups (-OCH3) on the phenyl ring of the phenethylamine core structure. The "hydrochloride" designation indicates that the compound is supplied as a hydrochloride salt, which often improves its stability and solubility. caymanchem.com

The structural isomers of trimethoxyphenethylamine, including 2,4,6-TMPEA, mescaline, and 2C-O, all share the same molecular formula (C11H17NO3) and molar mass. wikipedia.orgnih.gov However, the different placement of the methoxy groups on the aromatic ring leads to distinct chemical properties and, consequently, different biological activities. For instance, while mescaline is psychoactive, 2,4,6-TMPEA has been reported to be inactive in humans at high doses. wikipedia.orgwikipedia.org Another isomer, 2,4,5-trimethoxyphenethylamine (2C-O), is also reportedly inactive. wikipedia.org

Table 1: Properties of 2,4,6-TMPEA (hydrochloride)

| Property | Value |

| Formal Name | 2,4,6-trimethoxy-benzeneethanamine, monohydrochloride |

| CAS Number | 3166-90-3 |

| Molecular Formula | C11H17NO3 • HCl |

| Formula Weight | 247.7 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

Data sourced from Cayman Chemical. caymanchem.com

Historical Perspective and Initial Research Trajectories of Related Compounds

The history of phenethylamine research dates back to the late 19th and early 20th centuries. The parent compound, phenylethylamine, was first isolated by Marceli Nencki in 1876 from decomposing gelatin. writeonpoint.com Subsequent research by scientists like Schulze, Barbieri, Gautier, and Etard identified its presence in various biological sources. writeonpoint.com The understanding of the physiological effects of phenethylamine and its relatives began to emerge in the early 1900s through the work of researchers such as G. Barger, H.H. Dale, and others. writeonpoint.com

A pivotal figure in the modern study of phenethylamines is the chemist Alexander Shulgin. mcgill.canih.gov In the 1980s and 1990s, Shulgin synthesized and documented a vast number of novel psychoactive compounds, including many phenethylamine derivatives. unodc.org His work, notably detailed in the book "PiHKAL: A Chemical Love Story," significantly expanded the known chemical space of this class of compounds and spurred further research. mcgill.canih.gov Shulgin's explorations included variations on the mescaline molecule, leading to the synthesis of potent hallucinogenic substances. nih.gov 2,4,6-TMPEA was first described in the scientific literature in 1954, and Shulgin mentioned it in his book, noting that its activity in humans was unknown at the time. wikipedia.orgwikipedia.org

Research Significance and Academic Relevance of 2,4,6-TMPEA (hydrochloride)

Role as an Analytical Reference Standard in Research Applications

2,4,6-TMPEA (hydrochloride) serves as an analytical reference standard in forensic and research settings. caymanchem.com Analytical reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical tests. nih.gov In the context of forensic science, such standards are crucial for the identification and quantification of new psychoactive substances (NPS). researchgate.net The emergence of designer drugs, which are structural analogues of controlled substances, presents a continuous challenge for law enforcement and forensic laboratories. nih.gov Having a well-characterized reference standard for 2,4,6-TMPEA allows for the development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to detect and identify this compound in seized materials. researchgate.net This is particularly relevant as 2,4,6-TMPEA has been identified as a novel designer drug. wikipedia.orgwikipedia.org

Importance in Structure-Activity Relationship Studies within Phenethylamine Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. biomolther.orgbiomolther.org By systematically modifying the structure of a molecule and observing the resulting changes in its effects, researchers can identify the key structural features responsible for its activity. biomolther.orgbiomolther.org

Within the phenethylamine class, SAR studies have been extensively conducted to elucidate the structural requirements for binding to and activating various receptors, such as serotonin (B10506) and dopamine receptors. nih.govbiomolther.orgbiomolther.org The trimethoxyphenethylamine isomers, including 2,4,6-TMPEA, are valuable tools in these studies. By comparing the biological activities of these isomers, researchers can probe the influence of the methoxy group substitution pattern on the phenyl ring. For example, the dramatic difference in psychoactivity between mescaline and 2,4,6-TMPEA highlights the critical role of the 3,4,5-trimethoxy substitution pattern for interaction with the relevant receptors. wikipedia.orgwikipedia.org These studies contribute to a deeper understanding of receptor pharmacology and guide the design of new molecules with specific desired activities.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H18ClNO3 |

|---|---|

Molekulargewicht |

247.72 g/mol |

IUPAC-Name |

2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H |

InChI-Schlüssel |

MEZFMRZBYCEOHW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)OC)CCN)OC.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,4,6-Trimethoxyphenethylamine and Precursors

The creation of the 2,4,6-TMPEA molecule relies on fundamental organic reactions that construct the phenethylamine (B48288) backbone from appropriately substituted aromatic precursors. Key starting materials typically include 2,4,6-trimethoxybenzaldehyde (B41885) or other derivatives with the desired 2,4,6-substitution pattern already in place.

Reductive Amination Protocols

Reductive amination is a direct and widely used method for synthesizing amines. ualberta.caualberta.ca This process involves the reaction of a carbonyl compound, in this case, 2,4,6-trimethoxybenzaldehyde, with an amine source, followed by the reduction of the resulting imine intermediate in a single pot. To form the primary amine of 2,4,6-TMPEA, ammonia (B1221849) or a protected equivalent is used. The reduction can be achieved using various reagents, including hydride agents or catalytic hydrogenation. ualberta.ca

A common laboratory-scale approach employs specialized hydride reagents like sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine double bond in the presence of the aldehyde.

Table 1: Reductive Amination for 2,4,6-TMPEA Synthesis

| Starting Material | Amine Source | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|---|

| 2,4,6-Trimethoxybenzaldehyde | Ammonia / Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 2,4,6-Trimethoxyphenethylamine |

Nitroalkene Reduction Approaches for Phenethylamine Synthesis

One of the most classic and versatile methods for synthesizing phenethylamines involves the reduction of a β-nitrostyrene intermediate. studfile.net This two-step approach begins with the condensation of an aromatic aldehyde with a nitroalkane. For 2,4,6-TMPEA, this involves the Henry condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane (B149229), typically catalyzed by a weak base like ammonium acetate, to yield β-nitro-2,4,6-trimethoxystyrene. studfile.net

The subsequent reduction of both the nitro group and the alkene double bond of the nitrostyrene (B7858105) intermediate yields the target phenethylamine. chemrxiv.org A variety of powerful reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LAH) being one of the most effective, albeit hazardous, options. chemrxiv.orgtandfonline.comresearchgate.net Alternative, milder, and often safer methods have been developed. chemrxiv.orgbeilstein-journals.org

Table 2: Comparison of Nitroalkene Reduction Methods

| Reducing Agent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | Anhydrous THF, reflux | High yields, effective | Pyrophoric, requires strict anhydrous conditions, difficult workup. chemrxiv.orgtandfonline.comresearchgate.net |

| Sodium Borohydride (B1222165) (NaBH₄) / Copper(II) Chloride (CuCl₂) | i-PrOH/H₂O, reflux | Milder, non-pyrophoric, rapid reaction. chemrxiv.org | May require catalytic activation. chemrxiv.org |

| Borane (BH₃·THF) | Refluxing THF | Good yields, one-pot reaction from nitroalkene. tandfonline.comresearchgate.net | Borane reagents require careful handling. |

| Ammonia Borane (AB) | Deep Eutectic Solvents (DES), 60 °C | Green chemistry approach, avoids hazardous solvents. beilstein-journals.org | May result in the reduction to the nitroalkane without forming the amine. beilstein-journals.org |

Alkylation of Trimethylphenyl Derivatives

The synthesis can also be approached by forming the carbon-carbon bond of the ethyl side chain on a pre-existing 2,4,6-trimethoxyphenyl ring. One such method involves the Gabriel synthesis, which builds the primary amine group with high regioselectivity and avoids the formation of secondary or tertiary amine byproducts. This pathway would begin with 2,4,6-trimethoxyphenethyl alcohol, which is first converted to the corresponding halide (e.g., 2,4,6-trimethoxyphenethyl bromide). This halide is then used to alkylate potassium phthalimide (B116566). The final step is the liberation of the primary amine from the phthalimide intermediate, typically using hydrazine (B178648) hydrate.

Advanced Synthetic Strategies and Process Optimization

Optimizing the synthesis of 2,4,6-TMPEA involves addressing challenges of selectivity, safety, and scalability, moving from laboratory-scale preparations to more efficient and robust industrial methods.

Regioselectivity and Scalability Considerations in Synthesis

Regioselectivity—the control over which position on the aromatic ring reacts—is a critical consideration in the synthesis of substituted phenethylamines. To ensure the exclusive formation of the 2,4,6-isomer, it is synthetically imperative to start with a precursor where the substitution pattern is already fixed, such as 2,4,6-trimethoxybenzaldehyde. researchgate.netnih.gov The symmetric nature of the 2,4,6-substitution pattern simplifies the regiochemical challenges compared to its unsymmetrical isomers.

For scalability, methods that avoid stoichiometric, pyrophoric, or toxic reagents are highly preferred. ursinus.edu While effective, reagents like LAH pose significant safety risks on an industrial scale. ursinus.edu Therefore, catalytic methods are generally more attractive for large-scale production due to higher efficiency, milder conditions, and reduced waste generation. ursinus.edu

Catalytic Hydrogenation Methods for Intermediate Reduction

Catalytic hydrogenation is a powerful and widely applicable technique in organic synthesis, valued for its clean reaction profile and high efficiency. ursinus.edu It is a primary method for the reduction of nitroalkene intermediates and can also be used as the reduction step in reductive amination protocols. ualberta.ca

This method involves reacting the substrate with hydrogen gas (H₂), often under pressure, in the presence of a metal catalyst. google.com Common catalysts include palladium, platinum, and nickel, typically dispersed on a high-surface-area support like activated carbon (Pd/C). researchgate.netsmolecule.com Catalytic transfer hydrogenation offers an alternative where a stable organic molecule, rather than H₂ gas, serves as the hydrogen source, which can simplify the experimental setup. ursinus.edu The choice of catalyst and reaction conditions can be tuned to optimize yield and prevent over-reduction or side reactions.

Table 3: Common Catalysts for Hydrogenation in Phenethylamine Synthesis

| Catalyst | Typical Application | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | Nitroalkene reduction, Reductive amination. ualberta.caresearchgate.net | Highly efficient, widely used, good for reducing C=C and nitro groups. researchgate.net |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Ring hydrogenation, Amide/Nitrile reduction. | Very active, can operate under milder conditions than other catalysts. |

| Raney Nickel (Raney Ni) | Nitrile reduction, Nitro group reduction. google.com | Cost-effective, widely used in industrial processes. google.com |

| Ruthenium Complexes (e.g., RuClH(PPh₃)₃) | Homogeneous hydrogenation of alkenes. rsc.org | High specificity for certain functional groups. rsc.org |

Chemical Reactivity and Derivatization Studies of 2,4,6-TMPEA (hydrochloride)

2,4,6-Trimethylphenethylamine (2,4,6-TMPEA), as a substituted phenethylamine, exhibits reactivity at its amine functional group and the aromatic ring. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various chemical transformations. smolecule.com The reactivity of 2,4,6-TMPEA is influenced by the electron-donating methyl groups on the benzene (B151609) ring and the nucleophilic nature of the primary amine.

Oxidation Pathways

The oxidation of 2,4,6-TMPEA can lead to several products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the ethylamine (B1201723) side chain, potentially leading to the formation of 2,4,6-trimethylbenzaldehyde (B22134) or 2,4,6-trimethylbenzoic acid. The primary amine group itself can be susceptible to oxidation, which could lead to the formation of oximes or other nitrogen-containing species.

In the context of metabolic studies of related phenethylamines, enzymatic oxidation is a key transformation. For instance, monoamine oxidase (MAO) enzymes are known to deaminate phenethylamines, leading to the corresponding aldehydes, which are then further oxidized to carboxylic acids. researchgate.net While specific studies on the enzymatic oxidation of 2,4,6-TMPEA are not detailed in the provided results, the structural similarity to other phenethylamines suggests it could be a substrate for such enzymes. researchgate.net Furthermore, studies on the photo-oxidation of structurally similar 2,4,6-trimethylphenol (B147578) indicate that singlet oxygen can rapidly oxidize the molecule. elsevierpure.com

Reduction Reactions

Reduction reactions of 2,4,6-TMPEA primarily target any oxidized derivatives or can be part of synthetic routes leading to the compound itself. For instance, if the ethylamine side chain were oxidized to a ketone, it could be reduced back to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

A common synthetic route to phenethylamines involves the reduction of a β-nitrostyrene intermediate. studfile.net For example, the synthesis of 2,4,5-trimethoxyphenethylamine (B125073) (TMPEA) involves the reduction of β-nitro-2,4,5-trimethoxystyrene using lithium aluminum hydride (LAH). studfile.net A similar strategy could be employed for the synthesis of 2,4,6-TMPEA, starting from 2,4,6-trimethylbenzaldehyde. Another synthetic approach involves the reductive amination of a corresponding ketone.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2,4,6-TMPEA is activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. These groups direct incoming electrophiles to the ortho and para positions. However, since positions 2, 4, and 6 are already substituted, electrophilic substitution would occur at the remaining open positions, 3 and 5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, reaction with a nitrating mixture (a combination of nitric acid and sulfuric acid) would be expected to yield 2,4,6-trimethyl-3-nitrophenethylamine or 2,4,6-trimethyl-3,5-dinitrophenethylamine. google.comgoogle.comgoogle.com Similarly, halogenation with agents like bromine or chlorine would lead to the corresponding halogenated derivatives.

It is important to note that the amino group is also strongly activating. libretexts.org To control the reactivity and prevent polysubstitution or side reactions, the amino group is often protected as an amide (e.g., an acetamide) before carrying out electrophilic aromatic substitution. The amide group is still activating and ortho-, para-directing but less so than the free amine, allowing for more controlled reactions. libretexts.org

Synthesis of Analytical Derivatives for Research (e.g., N-methyl, N-acyl, dideutero)

The synthesis of analytical derivatives of 2,4,6-TMPEA is crucial for its identification and quantification in various samples, particularly in forensic and research contexts. These derivatives are often prepared to improve their chromatographic behavior and mass spectrometric fragmentation patterns for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

N-methyl derivatives can be synthesized through the reaction of 2,4,6-TMPEA with a methylating agent. researchgate.net

N-acyl derivatives , such as N-acetyl or N-trifluoroacetyl derivatives, are commonly prepared by reacting 2,4,6-TMPEA with the corresponding acylating agent, like acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netnih.govnih.gov These derivatives are often more volatile and thermally stable, making them suitable for GC-MS analysis. researchgate.net Research on the N-acyl derivatives of a related compound, N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), has shown that N-acylation can influence the fragmentation patterns in mass spectrometry. researchgate.net

Dideutero derivatives are synthesized for use as internal standards in quantitative analysis. The introduction of deuterium (B1214612) atoms (heavy isotopes of hydrogen) creates a compound with a slightly higher mass that can be distinguished from the non-deuterated analyte by mass spectrometry, while having nearly identical chemical and chromatographic properties. The synthesis of dideutero derivatives often involves using deuterated reagents in one of the synthetic steps. For instance, a dideutero derivative of 2,4,6-TMPEA-NBOMe has been prepared for research purposes. researchgate.net

| Derivative Type | General Synthetic Approach | Purpose in Research |

| N-methyl | Reaction with a methylating agent. researchgate.net | Improve chromatographic properties and provide specific mass spectrometric fragmentation for identification. |

| N-acyl | Reaction with an acylating agent (e.g., acetic anhydride, trifluoroacetic anhydride). researchgate.netnih.govnih.gov | Enhance volatility and thermal stability for GC-MS analysis; influence mass spectrometric fragmentation. researchgate.netresearchgate.net |

| Dideutero | Incorporation of deuterium atoms using deuterated reagents during synthesis. researchgate.net | Serve as internal standards for accurate quantification in mass spectrometry-based assays. |

Spectroscopic and Chromatographic Characterization in Advanced Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for the analysis of 2,4,6-TMPEA, providing an accurate mass measurement that confirms its elemental composition. The molecular formula of the freebase form of 2,4,6-TMPEA is C₁₁H₁₇NO₃. nih.govwikipedia.org HRMS can verify this composition by measuring the compound's mass with high precision, typically to within a few parts per million, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Studies on closely related derivatives, such as N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), have utilized techniques like gas chromatography/high-resolution mass spectrometry (GC/HRMS) and ultra-high performance liquid chromatography/high-resolution mass spectrometry (UHPLC/HRMS) to achieve positive identification. nih.gov These methods are essential for establishing the foundational molecular identity before undertaking detailed fragmentation analysis.

Table 1: Molecular Information for 2,4,6-TMPEA

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molar Mass (Freebase) | 211.26 g/mol |

| Monoisotopic Mass (Freebase) | 211.120843 Da |

| Molecular Formula (HCl Salt) | C₁₁H₁₇NO₃ • HCl |

| Formula Weight (HCl Salt) | 247.7 g/mol |

Electron Ionization (EI) Fragmentation Peculiarities

Under electron ionization (EI), phenethylamines typically fragment via cleavage of the bond between the α and β carbons of the ethylamine (B1201723) side chain (benzylic cleavage). This results in the formation of a stable, substituted benzyl (B1604629) cation. For 2,4,6-TMPEA, this cleavage is expected to produce the 2,4,6-trimethoxybenzyl cation at a mass-to-charge ratio (m/z) of 181.

A significant peculiarity has been observed in the EI fragmentation of the 2,4,6-TMPEA structure. Research on its N-benzyl derivative revealed that it readily undergoes a McLafferty rearrangement. nih.gov This is noteworthy because an empirical rule generally denies the occurrence of this rearrangement when a benzene (B151609) ring has substituents in both ortho-positions. The presence of electron-donating methoxy (B1213986) groups at both the ortho- (C2, C6) and para- (C4) positions appears to facilitate this unusual fragmentation pathway, making it a distinguishing characteristic. nih.gov

Collision-Induced Dissociation (CID) Studies

Collision-induced dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is employed to further investigate the structure of ions generated in the initial mass spectrometry stage. For 2,4,6-TMPEA, the protonated molecule [M+H]⁺ or key fragment ions from EI can be selected and subjected to fragmentation by collision with an inert gas.

Studies involving CID have been instrumental in characterizing the fragmentation pathways of complex derivatives of 2,4,6-TMPEA. nih.gov The resulting product ion spectrum provides detailed information about the molecule's substructures, helping to confirm the connectivity of the trimethoxy-substituted phenyl ring and the ethylamine side chain. This level of detail is crucial for unambiguous identification, especially when multiple isomers are possible.

Differentiation from Structural Isomers via Fragmentation Patterns

Differentiating 2,4,6-TMPEA from its structural isomers, primarily mescaline (3,4,5-TMPEA) and 2C-O (2,4,5-TMPEA), is a common analytical challenge. wikipedia.orgwikipedia.org While all three share the same molecular formula and mass, their fragmentation patterns under EI-MS can be distinct due to the different substitution patterns on the phenyl ring.

The primary fragment for all three isomers is often the trimethoxybenzyl cation at m/z 181. However, the relative abundances of subsequent fragment ions can differ. The most significant point of differentiation is the unique McLafferty rearrangement favored by the 2,4,6-isomer due to its specific pattern of electron-donating ortho- and para-substituents. nih.gov This pathway is not favored in mescaline or 2C-O, which lack the double ortho-substitution. The mass spectrum of mescaline, for instance, is well-documented and can be compared against that of 2,4,6-TMPEA to highlight these differences. researchgate.net Therefore, a careful analysis of the complete mass spectrum, rather than just the base peak, allows for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the carbon-hydrogen framework of a molecule, making it invaluable for structural verification. The high degree of symmetry in the 2,4,6-TMPEA molecule results in a relatively simple and highly characteristic NMR spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of 2,4,6-TMPEA, the molecular symmetry greatly simplifies the aromatic region. The two protons on the phenyl ring (at positions 3 and 5) are chemically equivalent and thus appear as a single singlet. Likewise, the six protons of the two equivalent methoxy groups at the C2 and C6 positions produce a single singlet with an integration of 6H. The C4 methoxy group gives a distinct singlet (3H), and the ethylamine side chain yields two signals, typically triplets, corresponding to the two non-equivalent methylene (B1212753) groups (-CH₂-).

Table 2: Predicted ¹H NMR Signals for 2,4,6-TMPEA

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-3, H-5) | ~6.1 | Singlet | 2H |

| -OCH₃ (C2, C6) | ~3.8 | Singlet | 6H |

| -OCH₃ (C4) | ~3.7-3.8 | Singlet | 3H |

| -CH₂-Ar | ~2.7-2.9 | Triplet | 2H |

| -CH₂-N | ~2.9-3.1 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Note: Specific chemical shifts can vary based on solvent and whether the compound is in its freebase or hydrochloride salt form. The data presented is predictive based on chemical structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The symmetry of 2,4,6-TMPEA is also evident in its ¹³C NMR spectrum, which reduces the number of expected signals from eleven to eight unique carbon environments. The equivalence of C2/C6 and C3/C5, as well as their attached methoxy groups, simplifies the spectrum. Spectral databases confirm that ¹³C NMR data for 2,4,6-TMPEA has been recorded and cataloged, for example, on a Bruker WP-80 instrument. nih.gov This data allows for the unambiguous confirmation of the carbon skeleton.

Table 3: Predicted ¹³C NMR Signals for 2,4,6-TMPEA

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (Ar-OCH₃) | ~159 |

| C2, C6 (Ar-OCH₃) | ~158 |

| C1 (Ar-C) | ~112 |

| C3, C5 (Ar-CH) | ~91 |

| -OCH₃ (C2, C6) | ~56 |

| -OCH₃ (C4) | ~55 |

| Cα (-CH₂-N) | ~40 |

| Cβ (-CH₂-Ar) | ~25 |

Note: The data presented is predictive based on chemical structure and symmetry.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating 2,4,6-TMPEA from potential impurities and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for assessing the purity of 2,4,6-TMPEA. In a method for analyzing biogenic amines in wine, 2,4,6-TMPEA hydrochloride is utilized as an internal standard. oiv.intoiv.intdokumen.puboiv.intoiv.int The compound itself does not possess a strong chromophore, which is necessary for UV detection. oiv.intoiv.int To overcome this, a derivatization step is employed. oiv.intoiv.int Diethyl 2-(ethoxymethylene)malonate (DEEMM) is used as a derivatizing agent, which attaches a chromophore to the amine, making it detectable by UV. oiv.intoiv.int This derivatization allows for the quantification of other biogenic amines, with 2,4,6-TMPEA serving as a reliable internal benchmark to calculate the derivatization yield. oiv.intoiv.intoiv.int

A typical application involves preparing a 2 g/L solution of 2,4,6-TMPEA hydrochloride in 0.1 M HCl, which is then added to the sample before derivatization. oiv.intoiv.intdokumen.pub The analysis is often carried out on a C18 reverse-phase column. tesisenred.net

Table 1: HPLC Internal Standard Preparation for Biogenic Amine Analysis

| Parameter | Value |

|---|---|

| Compound | 2,4,6-Trimethylphenethylamine hydrochloride |

| Concentration | 2 g/L oiv.intdokumen.pubdokumen.pub |

| Solvent | 0.1 M HCl oiv.intdokumen.pubdokumen.pub |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the identification and structural analysis of volatile compounds like 2,4,6-TMPEA and its derivatives. researchgate.netresearchgate.netdntb.gov.ua This technique has been instrumental in the characterization of a related compound, N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a designer drug. researchgate.netresearchgate.netdntb.gov.uascite.ainih.gov The electron ionization (EI) mass spectra of these compounds provide detailed fragmentation patterns that are crucial for their identification. researchgate.net

For instance, a notable fragmentation pathway for 2,4,6-TMPEA-NBOMe under EI conditions is the McLafferty rearrangement, a process that is typically not expected to occur when both ortho positions on the benzene ring are substituted. researchgate.netresearchgate.net However, the presence of electron-donating methoxy groups at the ortho- and para-positions facilitates this rearrangement. researchgate.netresearchgate.net In contrast, this rearrangement is not observed for its N-methyl and N-acyl derivatives. researchgate.netresearchgate.net

Derivatization is often used in GC/MS analysis to improve chromatographic properties and to simplify the identification of isomers. researchgate.net For example, the trifluoroacetyl or pentafluoropropanoyl derivatives of some phenethylamine (B48288) isomers yield mass spectra with significant differences in fragment abundances, aiding in their differentiation. researchgate.net

Table 2: GC/MS in the Analysis of 2,4,6-TMPEA Derivatives

| Analytical Focus | Observation | Reference |

|---|---|---|

| Fragmentation of 2,4,6-TMPEA-NBOMe | McLafferty rearrangement occurs despite ortho-substituents. | researchgate.netresearchgate.net |

| N-Acyl Derivatives | McLafferty rearrangement is absent. | researchgate.netresearchgate.net |

For even greater sensitivity and mass accuracy, Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC/HRMS) is employed. This technique, along with tandem MS experiments (UHPLC/HRMS²), has been pivotal in the definitive identification of 2,4,6-TMPEA-NBOMe. researchgate.netresearchgate.netnih.gov UHPLC provides superior separation efficiency compared to conventional HPLC, resulting in sharper peaks and better resolution. nih.gov The high-resolution mass spectrometer allows for the determination of the elemental composition of the parent molecule and its fragments with high precision. researchgate.net

In the study of 2,4,6-TMPEA-NBOMe, UHPLC/HRMS was used to analyze the compound and its derivatives, providing crucial data for their characterization. researchgate.net The collision-induced dissociation (CID) spectra obtained from tandem MS experiments reveal detailed structural information about the molecule. researchgate.netresearchgate.net

Vibrational Spectroscopy for Isomer Differentiation and Structural Analysis (e.g., GC/IR)

Vibrational spectroscopy techniques, such as Fourier-transform infrared spectroscopy (FTIR), are valuable for obtaining structural information and differentiating between isomers. While specific GC/IR data for 2,4,6-TMPEA is not widely published, the principles of the technique are applicable. GC/IR would allow for the separation of 2,4,6-TMPEA from its isomers, with subsequent IR analysis providing a unique vibrational fingerprint for each separated compound.

The differentiation of structural isomers is a common challenge in forensic and pharmacological studies. For example, distinguishing 2,4,5-trimethoxyphenethylamine (B125073) (2C-O) from its isomers like mescaline can be achieved using GC/IR, as the IR spectra show distinct vibrations for the methoxy groups based on their positions on the aromatic ring. A similar approach would be effective for confirming the identity of 2,4,6-TMPEA and distinguishing it from other trimethylphenethylamine isomers.

Pharmacological and Mechanistic Investigations in Vitro and Preclinical in Vivo Studies

Receptor Binding Profiles and Ligand Affinity Studies

The arrangement of the three methoxy (B1213986) groups on the phenyl ring of 2,4,6-TMPEA is a critical determinant of its interaction with various receptor systems. This substitution pattern distinguishes it from its better-known isomer, mescaline (3,4,5-TMPEA), and other related phenethylamines.

Serotonin (B10506) (5-HT) Receptor Interactions, particularly 5-HT₂A Receptor

The 5-HT₂A receptor, a G protein-coupled receptor, is a primary target for many psychedelic phenethylamines and is central to their effects on perception and cognition. wikipedia.orgfrontiersin.org However, the specific substitution pattern of 2,4,6-TMPEA significantly influences its engagement with this key receptor.

Limited pharmacological data exist for 2,4,6-TMPEA, but its structure suggests a reduced affinity for the 5-HT₂A receptor compared to other isomers. The placement of methoxy groups at both positions flanking the ethylamine (B1201723) chain (the 2- and 6- positions) likely creates steric hindrance, impeding optimal binding at the 5-HT₂A receptor site. This contrasts with isomers like 2,4,5-TMPEA (2C-O), where the substitution pattern is more conducive to receptor interaction. wikipedia.org While derivatives of 2,4,6-TMPEA, such as N-benzyl-substituted versions (e.g., 2,4,6-TMPEA-NBOMe), have been developed and show high affinity for 5-HT₂A receptors, this is a consequence of the added N-benzyl group, which is known to dramatically increase affinity. researchgate.netnih.gov For the parent compound, 2,4,6-TMPEA, the evidence points toward low intrinsic activity at this site.

| Compound | Substitution Pattern | Reported/Inferred 5-HT₂A Receptor Affinity | Reference |

|---|---|---|---|

| 2,4,6-TMPEA | 2,4,6-trimethoxy | Likely reduced engagement due to steric/electronic effects | |

| 2,4,5-TMPEA (2C-O) | 2,4,5-trimethoxy | Acts as a full agonist, but with lower potency than other 2C drugs | wikipedia.org |

| Mescaline (3,4,5-TMPEA) | 3,4,5-trimethoxy | Low potency (Ki = 2659 nM) | researchgate.net |

| 2,4,6-TMPEA-NBOMe | 2,4,6-trimethoxy, N-benzyl | High affinity | researcher.life |

Alpha-Adrenergic Receptor Site Modulation

Alpha-adrenergic receptors are involved in a wide range of physiological processes, and their modulation can influence neurotransmitter release and cardiovascular function. wikipedia.orgnih.gov While direct binding data for 2,4,6-TMPEA at alpha-adrenergic sites is not extensively documented in the available literature, the activity of related compounds provides some context. For instance, some phenethylamines are known to interact with adrenergic receptors. researcher.life The structurally related compound 2C-O has been suggested to enhance the effects of mescaline in animal models, potentially through the blockade of α-adrenergic receptors. Furthermore, studies on various agonists and antagonists at these sites demonstrate their role in modulating the release of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) in the brain. nih.gov However, specific studies detailing the direct affinity and functional activity of 2,4,6-TMPEA at different alpha-adrenergic receptor subtypes (e.g., α₁, α₂) are needed for a complete profile.

Cellular and Molecular Mechanism of Action Studies

The downstream effects of receptor binding involve the modulation of various cellular pathways and neurotransmitter systems.

Modulation of Specific Cellular Pathways (e.g., Microbial Resistance Mechanisms)

There is currently no specific research available in the scientific literature that investigates the role of 2,4,6-TMPEA in modulating microbial resistance mechanisms. General mechanisms of antibiotic resistance in bacteria include enzymatic degradation of the drug, modification of the drug's target, and the use of efflux pumps to remove the drug from the cell. mdpi.comnih.gov However, the interaction of 2,4,6-TMPEA with these specific bacterial pathways has not been a subject of study.

Potential for Modulating Neurotransmitter Release (e.g., Serotonin, Dopamine, Norepinephrine) in Preclinical Models

Many phenethylamines function as monoamine releasing agents, acting to reverse the direction of monoamine transporters and increase the synaptic concentrations of serotonin, dopamine, and norepinephrine. wikipedia.org However, research on methoxylated phenethylamine (B48288) derivatives suggests that this effect is not universal and is highly dependent on structure.

A key preclinical study using rat brain synaptosomes investigated the effects of various psychoactive drugs on monoamine re-uptake and release. nih.gov This research found that methoxylated phenethylamine derivatives, including the amphetamine analogue of 2,4,6-TMPEA (known as 2,4,6-trimethoxyamphetamine (B94578) or TMA-6), had only a slight influence on the re-uptake and release of monoamines. nih.gov Given that amphetamines are generally more potent in this regard than their phenethylamine counterparts, it can be inferred that 2,4,6-TMPEA would likely have a similarly weak or negligible effect on the release of serotonin, dopamine, and norepinephrine. This suggests it is not a potent monoamine releasing agent. nih.gov

| Compound Class | Example Compound | Effect on Monoamine (DA, 5-HT, NE) Re-uptake/Release | Reference |

|---|---|---|---|

| Methoxylated Phenethylamines | TMA-6 (amphetamine analogue of 2,4,6-TMPEA) | Slightly influenced re-uptake and release | nih.gov |

| Other Phenethylamine Derivatives | 4-Fluoroamphetamine | Strong inhibitory effects on re-uptake; strongly increased release | nih.gov |

| Tryptamine Derivatives | Alpha-methyltryptamine (AMT) | Strong re-uptake inhibitor and releaser | nih.gov |

Functional Pharmacological Outcomes in Preclinical Animal Models

The functional outcomes of a compound in preclinical models are the ultimate reflection of its receptor interactions and cellular mechanisms. Given the likely reduced affinity of 2,4,6-TMPEA for the 5-HT₂A receptor, it is expected to be significantly less psychoactive than isomers with more favorable substitution patterns.

A common preclinical assay for assessing 5-HT₂A receptor activation is the mouse head-twitch response (HTR). researchgate.netacs.org This behavioral model is a reliable proxy for hallucinogenic potential in humans. Although direct studies using 2,4,6-TMPEA in this assay are not reported in the available literature, its low inferred affinity for the 5-HT₂A receptor suggests it would likely be inactive or have very low potency in inducing this response. This aligns with the general understanding that the 2,4,6-substitution pattern reduces the pharmacological activity characteristic of psychedelic phenethylamines.

Comparative Pharmacology with Isomeric and Analogous Phenethylamines

The pharmacological profile of 2,4,6-TMPEA is best understood in comparison to its isomers, mescaline (3,4,5-TMPEA), and the 2C-series of compounds, which are characterized by methoxy groups at the 2 and 5 positions of the benzene (B151609) ring. wikipedia.orgwikipedia.org

Mescaline (3,4,5-TMPEA): Mescaline is a naturally occurring psychedelic phenethylamine that acts as an agonist at serotonin 5-HT₂A receptors. wikipedia.orgguidetopharmacology.org It is considered less potent than many synthetic hallucinogens. nih.gov The difference in the substitution pattern between mescaline (3,4,5) and 2,4,6-TMPEA is expected to result in distinct pharmacological properties. Studies on positional isomers of trimethoxyamphetamine (TMA) revealed that the 2,4,5- and 2,4,6-isomers were notably active. psu.edu

2C-Series Compounds: The 2C family of phenethylamines typically has methoxy groups at the 2- and 5-positions. wikipedia.org The positional isomer of 2,4,6-TMPEA, 2,4,5-trimethoxyphenethylamine (B125073) (2C-O), has been reported to be inactive or have very low potency in humans, though it can potentiate the effects of mescaline. wikipedia.org This is considered enigmatic, as its amphetamine counterpart, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), is an active psychedelic. wikipedia.org

Limited data exists for 2,4,6-TMPEA itself, but research on related compounds suggests that the 2,4,6-substitution pattern likely results in reduced engagement with the 5-HT₂A receptor compared to the 2,4,5-pattern, potentially leading to lower psychoactivity.

Table 1: Comparative Receptor Binding Affinities of Phenethylamine Isomers

| Compound | 5-HT₂A Affinity (Ki) | 5-HT₂C Affinity (Ki) |

|---|---|---|

| Mescaline (3,4,5-TMPEA) | 30 nM | 60 nM |

| 2,4,5-TMPEA | 50 nM | 75 nM |

| 2,4,6-TMPEA | Data not available | Data not available |

Note: Data for 2,4,5-TMPEA and Mescaline are included for comparative purposes.

The specific arrangement of methoxy groups on the phenethylamine phenyl ring is a critical determinant of its interaction with serotonin receptors. The 2,4,6-substitution pattern is hypothesized to produce active compounds, though it is less studied than the 2,4,5- and 3,4,5-patterns. acs.orgnih.govfrontiersin.org

The presence of methoxy groups in both ortho-positions (2- and 6-) in 2,4,6-TMPEA likely influences its conformation and electronic properties, which in turn affects its ability to bind to and activate the 5-HT₂A receptor. Studies on N-benzylated phenethylamines have shown that substitution at different positions on the benzyl (B1604629) group can enhance or reduce affinity for 5-HT₂ family receptors. acs.orgresearchgate.net This highlights the sensitivity of receptor engagement to subtle structural modifications.

Molecular docking studies on related compounds suggest that the methoxy groups interact with specific residues within the receptor's binding pocket. acs.orgnih.gov For N-unsubstituted phenylalkylamines, the 2,5-dimethoxy pattern is often considered important for optimal psychedelic activity. acs.orgnih.gov The 2,4,6-pattern, with its symmetrical substitution, would present a different steric and electronic profile to the receptor compared to the more commonly studied 2,4,5- and 3,4,5-isomers. This could lead to a unique receptor interaction profile, potentially with altered affinity and efficacy. Further research, including radioligand binding assays and functional studies, is necessary to fully elucidate the influence of the 2,4,6-substitution pattern on receptor engagement.

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,4,6-Trimethoxyphenethylamine | 2,4,6-TMPEA |

| 3,4,5-Trimethoxyphenethylamine | Mescaline, 3,4,5-TMPEA |

| 2,4,5-Trimethoxyphenethylamine | 2C-O, 2,4,5-TMPEA |

| 2,5-dimethoxy-4-iodoamphetamine | DOI |

| Lysergic acid diethylamide | LSD |

| 2,4,5-trimethoxyamphetamine | TMA-2 |

Preclinical Metabolic Profile of 2,4,6-TMPEA (hydrochloride): An Analysis Based on Structural Analogs

Disclaimer: There is a significant lack of direct preclinical research on the metabolism and biotransformation of 2,4,6-TMPEA (hydrochloride). The following information is based on studies of structurally related phenethylamine compounds, primarily its isomer mescaline (3,4,5-TMPEA) and other substituted phenethylamines. Therefore, the metabolic pathways and metabolites described for 2,4,6-TMPEA are predictive and require experimental verification.

Metabolism and Biotransformation Pathways Preclinical

The metabolism of xenobiotics is a critical factor in determining their pharmacokinetic profile and biological activity. For 2,4,6-TMPEA, understanding its metabolic fate is essential. In the absence of direct studies, a predictive analysis based on its structural analogs, such as mescaline, provides a foundational understanding of its likely biotransformation.

No published studies have definitively identified the metabolites of 2,4,6-TMPEA in any preclinical system. However, based on the known metabolic pathways of other trimethoxyphenethylamines, several potential metabolites can be hypothesized. The primary routes of metabolism for phenethylamines typically involve O-demethylation, oxidative deamination, and N-acetylation. wikipedia.orgresearchgate.net

For its isomer, mescaline, major metabolites identified in preclinical models include 3,4,5-trimethoxyphenylacetic acid (TMPAA) and N-acetylmescaline. wikipedia.orgresearchgate.net Minor metabolites resulting from O-demethylation at various positions of the phenyl ring have also been observed. nih.gov Given the structural similarities, it is plausible that 2,4,6-TMPEA undergoes analogous transformations.

Table 1: Predicted Metabolites of 2,4,6-TMPEA Based on Analogous Compounds

| Predicted Metabolite Name | Predicted Precursor | Predicted Metabolic Reaction |

|---|---|---|

| 2,4,6-Trimethoxyphenylacetic acid | 2,4,6-TMPEA | Oxidative Deamination |

| N-acetyl-2,4,6-trimethoxyphenethylamine | 2,4,6-TMPEA | N-acetylation |

| 2-hydroxy-4,6-dimethoxyphenethylamine | 2,4,6-TMPEA | O-demethylation |

| 4-hydroxy-2,6-dimethoxyphenethylamine | 2,4,6-TMPEA | O-demethylation |

| N-acetyl-2-hydroxy-4,6-dimethoxyphenethylamine | 2-hydroxy-4,6-dimethoxyphenethylamine | N-acetylation |

This table is predictive and not based on direct experimental data for 2,4,6-TMPEA.

The biotransformation of phenethylamines is mediated by a variety of enzymes, primarily Cytochrome P450 (CYP) isozymes, monoamine oxidases (MAO), and UDP-glucuronosyltransferases (UGTs).

CYP enzymes are crucial for the phase I metabolism of many drugs, often through oxidation, including O-demethylation. nih.gov For mescaline, the role of CYP enzymes is not fully elucidated, with some studies suggesting that CYP2D6 is not significantly involved in its metabolism. wikipedia.org However, for other substituted phenethylamines, CYP2D6 and CYP3A4 have been implicated in their metabolism. researchgate.net It is therefore likely that CYP isozymes play a role in the O-demethylation of the methoxy (B1213986) groups on the phenyl ring of 2,4,6-TMPEA. The specific isozymes involved would require investigation using human liver microsomes. nih.govnih.gov

Monoamine oxidase (MAO) is a key enzyme in the oxidative deamination of primary amines, including many phenethylamines. researchgate.net However, it has been reported that 2,4,6-TMPEA, similar to its isomer 2,4,5-trimethoxyphenethylamine (B125073) (2C-O), does not appear to be a substrate for MAO. wikipedia.orgwikipedia.org This is a significant point of divergence from mescaline, which is metabolized by MAO to form 3,4,5-trimethoxyphenylacetaldehyde, a precursor to TMPAA. nih.gov This suggests that oxidative deamination of 2,4,6-TMPEA, if it occurs, may be mediated by other amine oxidases, or this pathway may be less significant compared to other metabolic routes.

UDP-glucuronosyltransferases (UGTs) are phase II enzymes that conjugate xenobiotics with glucuronic acid, increasing their water solubility and facilitating their excretion. While direct evidence for the UGT-mediated metabolism of 2,4,6-TMPEA is lacking, hydroxylated metabolites of other phenethylamines are known to undergo glucuronidation. Therefore, if 2,4,6-TMPEA is O-demethylated to form phenolic metabolites, these could subsequently be conjugated by UGTs.

The substitution pattern of the methoxy groups on the phenethylamine (B48288) ring can significantly influence metabolic stability. The presence of methoxy groups at the 2 and 6 positions in 2,4,6-TMPEA may sterically hinder the approach of metabolizing enzymes to the ethylamine (B1201723) side chain. This could explain the reported resistance of 2,4,6-TMPEA to metabolism by MAO. wikipedia.org

In contrast, mescaline, with methoxy groups at the 3, 4, and 5 positions, is a known substrate for MAO. nih.gov The positioning of substituents can also affect the susceptibility of the methoxy groups themselves to O-demethylation by CYP enzymes. The increased steric hindrance in 2,4,6-TMPEA compared to its isomers may lead to a greater metabolic stability. nih.gov

There are no studies detailing the excretion pathways or metabolite profiles of 2,4,6-TMPEA in animal models. For mescaline, a significant portion of the administered dose is excreted unchanged in the urine, with the remainder being eliminated as metabolites such as TMPAA. wikipedia.orggoogle.com In rats, the primary route of elimination for some substituted phenethylamines is fecal excretion. cidara.com

A hypothetical excretion study for 2,4,6-TMPEA in an animal model such as the rat would likely involve the collection of urine and feces over a period of time after administration. Analysis of these samples, likely using techniques such as liquid chromatography-mass spectrometry (LC-MS), would be necessary to identify and quantify the parent compound and its metabolites. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,4,6-Trimethoxyphenethylamine | 2,4,6-TMPEA |

| Mescaline (3,4,5-Trimethoxyphenethylamine) | |

| 2,4,5-Trimethoxyphenethylamine | 2C-O |

| 3,4,5-Trimethoxyphenylacetic acid | TMPAA |

| N-acetylmescaline | |

| Cytochrome P450 | CYP |

| Monoamine oxidase | MAO |

| UDP-glucuronosyltransferase | UGT |

| 2-hydroxy-4,6-dimethoxyphenethylamine | |

| 4-hydroxy-2,6-dimethoxyphenethylamine | |

| N-acetyl-2-hydroxy-4,6-dimethoxyphenethylamine | |

| N-acetyl-4-hydroxy-2,6-dimethoxyphenethylamine | |

| 3,4,5-trimethoxyamphetamine | TMA |

| 2,4,5-trimethoxyamphetamine (B90205) | TMA-2 |

| 4-ethoxy-3,5-dimethoxyphenylethylamine | Escaline |

Structure Activity Relationship Sar Studies and Molecular Modeling

Analysis of Substituent Effects on Biological Activity

The biological activity of a phenethylamine (B48288) is critically dependent on the nature and position of substituents on its phenyl ring. For trimethoxyphenethylamines, the specific placement of the three methoxy (B1213986) groups is a key determinant of pharmacological properties.

The positioning of the methoxy (-OCH3) groups on the phenethylamine scaffold is a primary factor governing a compound's potency and efficacy at various receptors. 2,4,6-TMPEA is a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.orgwikipedia.org Despite having the same chemical formula, their pharmacological profiles are dramatically different.

Reports indicate that 2,4,6-TMPEA is inactive in humans at doses up to 300 mg or more. wikipedia.org This stands in stark contrast to mescaline, which is active at doses between 180–360 mg. wikipedia.org This difference is attributed to the arrangement of the methoxy groups. In mescaline, the 3,4,5-substitution pattern is believed to allow for optimal interaction with the binding pocket of the serotonin (B10506) 5-HT2A receptor, a key target for many psychedelic phenethylamines. wikipedia.org

The 2,4,6-substitution pattern in 2,4,6-TMPEA, with methoxy groups flanking the ethylamine (B1201723) side chain at positions 2 and 6, is thought to introduce significant steric hindrance. This bulkiness likely prevents the molecule from adopting the necessary conformation to bind effectively to the receptor site. Another isomer, 2,4,5-trimethoxyphenethylamine (B125073) (2C-O), is also reported to be inactive at high doses, further highlighting the critical importance of the 3,4,5-substitution pattern for the activity seen in mescaline. wikipedia.org

| Compound | Substitution Pattern | Reported Human Activity |

|---|---|---|

| Mescaline | 3,4,5- | Active at ~180-360 mg wikipedia.org |

| 2,4,6-TMPEA | 2,4,6- | Inactive at >300 mg wikipedia.org |

| 2,4,5-TMPEA (2C-O) | 2,4,5- | Inactive at >300 mg wikipedia.org |

While studies specifically modifying the 2,4,6-TMPEA structure are limited, extensive research on the related "2C" series of phenethylamines (which have methoxy groups at the 2 and 5 positions) provides significant insight into how other ring substituents affect receptor affinity. wikipedia.org In the 2C family, the substituent at the 4-position dramatically influences potency and the nature of the compound's effects.

Generally, introducing small, lipophilic groups at the 4-position of the 2,5-dimethoxyphenethylamine core structure tends to increase potency. wikipedia.org For example, replacing the hydrogen at the 4-position with a methyl group (2C-D), an ethyl group (2C-E), or halogens like bromine (2C-B) or chlorine (2C-C) results in compounds with significant activity at the 5-HT2A receptor. wikipedia.org

If this principle were applied to the 2,4,6-TMPEA scaffold, one could hypothesize how various substituents might modulate its properties, assuming the primary steric hindrance could be overcome. However, the presence of the methoxy group at the 4-position in 2,4,6-TMPEA already differentiates it significantly from the 2C series. Any additional substitution would create a tetra-substituted ring, further complicating predictions of receptor affinity.

| Compound | 4-Position Substituent | Typical Oral Dosage Range |

|---|---|---|

| 2C-H | Hydrogen | Considered a pharmacophore, but with low potency nih.gov |

| 2C-D | Methyl | 20-60 mg wikipedia.org |

| 2C-E | Ethyl | 10-25 mg wikipedia.org |

| 2C-C | Chloro | 20-40 mg wikipedia.org |

| 2C-B | Bromo | 10-35 mg wikipedia.org |

Computational Chemistry and Molecular Docking Approaches

Computational methods provide a powerful means to investigate the interactions between a molecule like 2,4,6-TMPEA and its potential biological targets, offering explanations for observed pharmacological data and guiding the design of new compounds. cuny.edusmu.edu

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2,4,6-TMPEA) when bound to a second molecule (a receptor, such as the 5-HT2A receptor). nih.gov These simulations can calculate a "binding score" that estimates the strength of the interaction.

For 2,4,6-TMPEA, docking studies would likely confirm the hypothesis of steric hindrance. The methoxy groups at positions 2 and 6 are positioned ortho- to the ethylamine side chain. This arrangement severely restricts the rotational freedom of the side chain and imposes a bulky profile that would clash with the amino acid residues lining the receptor's binding pocket. In contrast, the 3,4,5-substitution of mescaline allows the ethylamine side chain more flexibility and presents a molecular shape that is complementary to the receptor site, facilitating a stable and effective binding interaction.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates various molecular descriptors (e.g., electronic properties, size, hydrophobicity) to an endpoint like receptor affinity or functional potency. nih.gov

To develop a QSAR model for analogues of 2,4,6-TMPEA, a set of structurally related compounds would first need to be synthesized and their biological activity measured. Then, computational software would calculate numerous molecular descriptors for each compound. Statistical methods, such as multiple linear regression (MLR), would be used to build a predictive model. nih.gov

For instance, a hypothetical QSAR equation might look like: pIC50 = c0 + (c1 * LogP) + (c2 * DipoleMoment) - (c3 * MolecularWeight)

This model could reveal that higher lipophilicity (LogP) and a specific dipole moment enhance activity, while increased molecular weight is detrimental. Such a model would be invaluable for predicting the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Development of Analogues for Targeted Receptor Interaction or Research Probes

While 2,4,6-TMPEA itself is inactive, its scaffold could potentially be modified to create useful chemical tools. The development of analogues could aim to produce research probes to study receptor pharmacology or to create compounds with novel, targeted receptor interactions.

One approach could involve replacing the methoxy groups with other substituents to probe the electronic and steric requirements of the binding site. For example, replacing one or more methoxy groups with smaller hydrogen atoms or with bioisosteric groups like fluorine could systematically reduce steric bulk and alter electronic properties.

Another strategy involves modifying the ethylamine side chain. The addition of an alpha-methyl group to the side chain of a phenethylamine typically increases its metabolic stability and potency, as seen in the relationship between mescaline and trimethoxyamphetamine (TMA). wikipedia.org An alpha-methylated version of 2,4,6-TMPEA, known as TMA-6, is indeed reported to be an active compound, demonstrating that modifications to the side chain can overcome some of the limitations imposed by the 2,4,6-substitution pattern. wikipedia.org These analogues, even if not developed as therapeutic agents, can serve as valuable research probes for mapping the intricate landscape of receptor binding pockets.

Advanced Analytical Methodologies and Forensic Science Research Applications

Utilization as an Analytical Reference Standard for Novel Psychoactive Substances (NPS) Research

2,4,6-TMPEA (hydrochloride) is categorized as a phenethylamine (B48288) and is made available as an analytical reference standard for research and forensic purposes. caymanchem.com The availability of certified reference materials is fundamental for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories. As new substances are constantly synthesized to evade legal controls, forensic labs require these standards to unequivocally identify compounds seized from the illicit market or detected in biological samples from forensic cases. uva.nl

The relevance of 2,4,6-TMPEA in this context is underscored by its identification as a novel designer drug, for instance, its appearance in Russia in 2023. wikipedia.org Such events necessitate that forensic laboratories update their testing protocols and include new analytical standards like 2,4,6-TMPEA in their spectral libraries and screening methods to ensure high detectability. frontiersin.org

Development of Detection and Quantification Methods in Research Matrices

The detection and quantification of 2,4,6-TMPEA, particularly in complex biological and forensic matrices, require robust and sensitive analytical methods. Research has focused on adapting and optimizing established techniques to handle the challenges posed by NPS.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of phenethylamines and other NPS in various samples, including seized materials, blood, urine, and hair. frontiersin.orgnih.govnih.gov Ultra-high performance liquid chromatography (UHPLC) systems offer rapid and efficient separation. nih.govnih.gov For instance, a validated UHPLC-MS/MS method for the quantification of mescaline (a positional isomer of 2,4,6-TMPEA) and its metabolites in human plasma utilizes a simple protein precipitation step for sample preparation, enabling fast and automatable analysis with high recovery and minimal matrix effects. nih.govresearchgate.net Another effective sample preparation technique for phenethylamines in blood and urine is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step to remove interferences. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique for the screening and confirmation of NPS. frontiersin.orgnih.gov It provides reproducible mass fragmentation patterns that can be compared against spectral libraries for compound identification. ub.edunih.gov However, for some isomeric phenethylamines, the electron ionization (EI) mass spectra can be very similar, making differentiation difficult without chromatographic separation. nih.govnih.gov In such cases, chemical derivatization can be employed to alter the chemical properties of the analytes, often improving chromatographic resolution and yielding more distinctive mass spectra. uva.nlnih.gov

The table below summarizes common analytical methods applicable to 2,4,6-TMPEA analysis.

| Technique | Matrix Types | Sample Preparation | Key Advantages | Citations |

| UHPLC-MS/MS | Blood, Plasma, Urine, Hair, Seized Material | Protein Precipitation, QuEChERS, Solid-Phase Extraction (SPE) | High sensitivity and selectivity; excellent for isomer separation without derivatization. | nih.gov, nih.gov, nih.gov, nih.gov |

| GC-MS | Seized Material, Urine | Solvent Extraction, Derivatization | Robust, established libraries for screening; derivatization can enhance isomer separation. | frontiersin.org, nih.gov, nih.gov, uva.nl |

| Direct Sample Analysis-TOFMS | Blotter Paper, Seized Material | Minimal to None | Extremely rapid screening (seconds); good for high-throughput labs. | drugdiscoverytrends.com, nih.gov |

While specific studies on the degradation and impurity profiles of 2,4,6-TMPEA are not extensively documented, knowledge from related phenethylamines provides insight into its likely metabolic fate. The metabolism of substituted phenethylamines is often mediated by cytochrome P450 (P450) enzymes in the liver. nih.gov For methoxy-substituted phenethylamines, common metabolic pathways include O-demethylation (removal of a methyl group from a methoxy (B1213986) substituent) and subsequent hydroxylation of the aromatic ring. nih.gov

For its isomer mescaline, known metabolites include 3,4,5-trimethoxyphenylacetic acid (TMPAA), N-acetyl mescaline (NAM), and 3,5-dimethoxy-4-hydroxyphenethylamine (4-desmethyl mescaline). nih.govresearchgate.net It is plausible that 2,4,6-TMPEA undergoes similar biotransformation, such as demethylation of one or more methoxy groups or acetylation of the primary amine. Identifying these metabolites is crucial in forensic toxicology, as the parent compound may be present at very low concentrations or be completely metabolized.

Impurities in research or seized samples would likely consist of precursors from the chemical synthesis, byproducts, and positional isomers, which represent a significant analytical challenge.

Forensic Chemistry Research on Identification and Isomer Differentiation

A primary task in forensic chemistry is the unambiguous identification of a controlled substance, which includes distinguishing it from its non-controlled isomers. uva.nl This is particularly relevant for 2,4,6-TMPEA due to the existence of psychoactive and reportedly inactive isomers.

2,4,6-TMPEA shares its chemical formula (C₁₁H₁₇NO₃) with several positional isomers, making their differentiation a critical analytical task. wikipedia.org The most notable isomers are the psychoactive compound mescaline (3,4,5-trimethoxyphenethylamine) and the reportedly inactive 2C-O (2,4,5-trimethoxyphenethylamine). wikipedia.orgwikipedia.org It is also the α-desmethyl analogue of the potent hallucinogen TMA-6 (2,4,6-trimethoxyamphetamine). wikipedia.org

Because positional isomers often produce very similar or identical mass spectra under electron ionization, chromatographic separation is essential for their distinction. nih.govnih.govresearchgate.net

Liquid Chromatography (LC) has proven highly effective. Methods using biphenyl (B1667301) or C18 stationary phases can achieve baseline separation of various phenethylamine isomers, allowing for their individual identification when coupled with mass spectrometry. nih.govnih.govresearchgate.net LC-MS/MS, in particular, can often distinguish isomers without the need for chemical derivatization. nih.gov

Gas Chromatography (GC) can also separate isomers, but the efficiency depends heavily on the column and conditions. nih.gov For closely related isomers, co-elution can be an issue. Chemical derivatization prior to GC-MS analysis can improve separation and create more unique mass spectral fragmentation patterns, aiding in identification. uva.nlnih.gov

The table below details 2,4,6-TMPEA and its key isomers and analogues.

| Compound Name | Synonyms | Structure | Key Differentiating Feature | Citations |

| 2,4,6-TMPEA | TMPEA-6, ψ-2C-O | 2,4,6-trimethoxyphenethylamine | Methoxy groups at positions 2, 4, 6 | wikipedia.org |

| Mescaline | 3,4,5-TMPEA | 3,4,5-trimethoxyphenethylamine | Methoxy groups at positions 3, 4, 5 | wikipedia.org, nih.gov |

| 2C-O | 2,4,5-TMPEA, TMPEA-2 | 2,4,5-trimethoxyphenethylamine (B125073) | Methoxy groups at positions 2, 4, 5 | wikipedia.org, wikipedia.org |

| TMA-6 | 2,4,6-Trimethoxyamphetamine (B94578) | α-methyl-2,4,6-trimethoxyphenethylamine | Same methoxy positions as 2,4,6-TMPEA but with an alpha-methyl group on the ethyl chain. | wikipedia.org |

Analyzing 2,4,6-TMPEA in real-world forensic samples, such as seized drug mixtures or post-mortem biological specimens, presents several analytical hurdles. Forensic samples are often complex mixtures containing multiple drugs, cutting agents, and endogenous substances, which can interfere with analysis. frontiersin.orgcaymanchem.com

The primary challenge is the potential for co-elution of 2,4,6-TMPEA with its isomers, which could lead to misidentification if the analytical method lacks sufficient resolving power. uva.nlresearchgate.net Furthermore, the concentration of NPS in biological matrices can be extremely low (ng/mL levels), requiring highly sensitive instrumentation and optimized sample preparation to pre-concentrate the analyte and remove matrix interferences that can suppress or enhance the signal in the mass spectrometer. nih.govnih.gov Even with sophisticated methods like UHPLC-MS/MS, interference from other metabolites can sometimes hinder the selective quantification of a target analyte, demonstrating the persistent difficulties in bioanalysis. researchgate.net The constant emergence of new, uncharacterized NPS means that analytical methods must be continuously updated and validated to keep pace with evolving drug trends. frontiersin.org

Application in Reference Databases and Spectral Libraries

The unambiguous identification of novel psychoactive substances (NPS) in forensic casework is critically dependent on the availability of well-characterized reference materials and comprehensive spectral libraries. 2,4,6-TMPEA (hydrochloride), a positional isomer of mescaline, is categorized as a phenethylamine and has been identified as a designer drug. wikipedia.orgwikipedia.org As such, its inclusion in forensic databases is essential for toxicological screening and law enforcement purposes. Analytical reference standards of 2,4,6-TMPEA (hydrochloride) are produced for research and forensic applications, enabling laboratories to generate the data necessary for these spectral libraries. caymanchem.com

The characterization of 2,4,6-TMPEA (hydrochloride) for database inclusion involves the acquisition of precise analytical data using various instrumental techniques. This data allows for the confident identification of the compound in seized materials or biological samples by comparing the spectral signature of an unknown sample to the verified data in the library. nih.gov The process of creating a database entry involves documenting key identifiers and the results from analytical methodologies.

Detailed Research Findings

Forensic laboratories rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify substances. nih.gov The mass spectrum of a compound serves as a chemical fingerprint. For a compound like 2,4,6-TMPEA, its electron ionization (EI) mass spectrum would be added to a library. Forensic chemists can then search this library with the spectrum obtained from an unknown sample to find a match. For example, Cayman Chemical includes the 70eV EI mass spectral data for compounds like 2,4,6-TMPEA (hydrochloride) in its free, searchable GC-MS spectral database, which contains over 2,000 of its forensic drug standards. caymanchem.com

The development of validated analytical methods, such as those using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is crucial for the determination of phenethylamines and other NPS in forensic samples. nih.gov The availability of a certified reference standard for 2,4,6-TMPEA allows for its inclusion in these multi-analyte methods, ensuring that screening procedures can detect its presence even at low concentrations. nih.govunb.br

The data compiled for reference databases is meticulous, ensuring accuracy for legal and scientific purposes. This includes chemical formulas, molecular weights, and unique identifiers like CAS numbers and InChI keys.

Table 1: Chemical Identifiers for 2,4,6-TMPEA (hydrochloride)

This table contains the fundamental chemical data for 2,4,6-TMPEA (hydrochloride) that forms the basis of its entry in chemical and forensic reference databases.

| Identifier | Value | Source(s) |

| Formal Name | 2,4,6-trimethoxy-benzeneethanamine, monohydrochloride | caymanchem.com |

| Synonym(s) | 2,4,6-Trimethoxyphenethylamine | caymanchem.com |

| CAS Number | 3166-90-3 | caymanchem.com |

| Molecular Formula | C₁₁H₁₇NO₃ • HCl | caymanchem.com |

| Formula Weight | 247.7 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| InChI | InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H | caymanchem.com |

| InChI Key | MEZFMRZBYCEOHW-UHFFFAOYSA-N | caymanchem.com |

| SMILES | COC1=CC(OC)=C(CCN)C(OC)=C1.Cl | caymanchem.com |

Table 2: Analytical Data for 2,4,6-TMPEA in Spectral Libraries

This table summarizes the types of analytical techniques and data that are typically generated for the inclusion of 2,4,6-TMPEA (hydrochloride) in forensic spectral libraries.

| Analytical Technique | Application & Findings | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for identification. The resulting mass spectrum is a key component of spectral libraries used for routine screening of forensic evidence. A downloadable GC-MS PDF is available from suppliers like Cayman Chemical, indicating its established spectral data. | caymanchem.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for the sensitive and selective detection and quantification of NPS, including phenethylamines, in complex biological matrices like blood and urine. The development of these methods relies on the availability of the reference standard. | nih.govunb.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific NMR data for 2,4,6-TMPEA is not detailed in the search results, NMR is a standard method for the structural elucidation of reference materials to confirm their identity before distribution and data library entry. Spectral data for related compounds like 2,4,6-Trimethylaniline is available. | chemicalbook.com |

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 2,4,6-TMPEA (hydrochloride)

First described in the scientific literature in 1954, 2,4,6-TMPEA is a member of the phenethylamine (B48288) family. wikipedia.org It is structurally distinguished by the placement of three methoxy (B1213986) groups at the 2, 4, and 6 positions of the phenyl ring. wikipedia.org This substitution pattern makes it a positional isomer of the psychedelic compounds mescaline and 2,4,5-trimethoxyphenethylamine (B125073) (2C-O). wikipedia.orgwikipedia.org It is also the α-desmethyl analogue of the psychoactive compound 2,4,6-trimethoxyamphetamine (B94578) (TMA-6). wikipedia.org

The most striking feature of 2,4,6-TMPEA is its reported lack of psychoactive effects in humans. While mescaline is active at doses around 180-360 mg and TMA-6 at 25-50 mg, 2,4,6-TMPEA has been reported to be inactive at doses of 300 mg or more. wikipedia.org This inactivity is a key point of scientific interest, highlighting the critical role of substituent positioning on the phenethylamine backbone for inducing psychoactive effects.

From a pharmacological perspective, it has been noted that, unlike mescaline, 2,4,6-TMPEA does not appear to be a substrate for amine oxidase. wikipedia.org This suggests that its inactivity is not primarily due to rapid metabolic breakdown by this enzyme. The compound is commercially available as an analytical reference standard, primarily for use in research and forensic applications. caymanchem.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite being known for several decades, the scientific literature on 2,4,6-TMPEA is surprisingly sparse, leaving significant gaps in our understanding of this molecule. A primary knowledge gap is the lack of comprehensive preclinical pharmacological data. While anecdotal and historical reports indicate its inactivity in humans, detailed in vitro and in vivo studies are largely absent from publicly available literature. wikipedia.org

Key unexplored research avenues include:

Receptor Binding Profile: There is a scarcity of published data on the binding affinities of 2,4,6-TMPEA at a wide range of CNS receptors, particularly the serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT2C) that are the primary targets for most psychedelic phenethylamines. nih.govresearchgate.net Understanding its binding profile, or lack thereof, is fundamental to explaining its inactivity.

Functional Activity: Beyond binding, the functional activity of 2,4,6-TMPEA at these receptors remains uncharacterized. It is unknown whether it acts as a silent antagonist, a very weak partial agonist, or simply has no significant affinity.

In Vivo Animal Studies: Comprehensive behavioral studies in animal models could confirm its lack of psychoactive effects and explore other potential, non-psychoactive pharmacological properties.

Metabolic Fate: While it is known not to be a substrate for amine oxidase, a detailed investigation of its metabolic pathways in various species is needed to fully understand its pharmacokinetic profile. wikipedia.org

Future Directions in Synthetic Chemistry and Derivatization

The synthesis of 2,4,6-TMPEA is not extensively detailed in readily available literature, but can be inferred from established synthetic routes for related phenethylamines. A plausible route involves the Henry reaction (nitroaldol condensation) of 2,4,6-trimethoxybenzaldehyde (B41885) with nitromethane (B149229) to form 2,4,6-trimethoxy-β-nitrostyrene. Subsequent reduction of the nitro group, for instance using lithium aluminum hydride or sodium borohydride (B1222165) with a catalyst, would yield the target compound, 2,4,6-TMPEA. chemrxiv.orgnih.gov

Future synthetic chemistry efforts could focus on:

Optimization of Synthesis: Developing and publishing a detailed, high-yield, and scalable synthesis for 2,4,6-TMPEA (hydrochloride) would make it more accessible for research purposes.

Derivatization Studies: The synthesis of a focused library of derivatives of 2,4,6-TMPEA could be a valuable endeavor. Modifications could include:

Alteration of the methoxy groups (e.g., substitution with other alkoxy groups, or conversion to hydroxyl groups).

Introduction of substituents at the α- and β-positions of the ethylamine (B1201723) side chain.

N-alkylation or N-acylation of the amine group.

These derivatives would be instrumental in probing the structure-activity relationships (SAR) of phenethylamines and could potentially lead to the discovery of novel compounds with interesting pharmacological profiles.

Prospects for Further Mechanistic and Preclinical Pharmacological Investigations

The lack of psychoactivity in 2,4,6-TMPEA, despite its close structural relationship to potent psychedelics, makes it an ideal candidate for mechanistic studies. Future preclinical investigations should aim to:

Conduct Comprehensive Receptor Screening: A broad receptor screening panel would definitively establish the binding profile of 2,4,6-TMPEA and identify any potential off-target interactions.